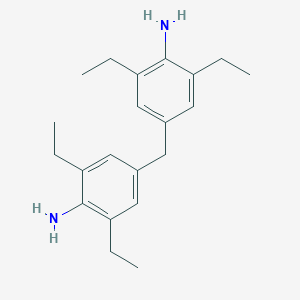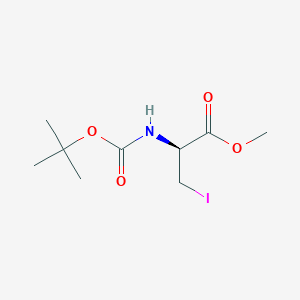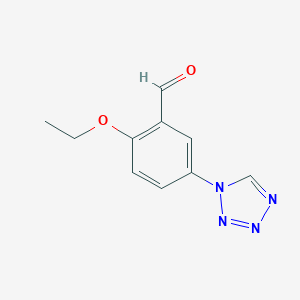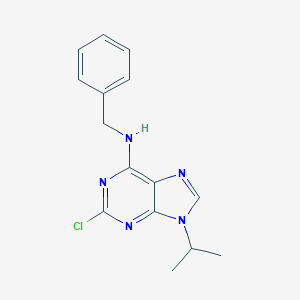
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
Overview
Description
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (NCIP) is an important chemical compound that has been studied extensively for its potential applications in scientific research. It is a member of the purine family of compounds, which are found naturally in the body and are involved in the metabolism of nucleic acids. NCIP has been used in a variety of laboratory experiments, including those related to DNA synthesis, protein synthesis, and biochemical and physiological studies.
Scientific Research Applications
"Synthetic Studies Directed towards Agelasine Analogs - Synthesis, Tautomerism, and Alkylation of 2-Substituted N-Methoxy-9-methyl-9H-purin-6-amines" by H. Roggen and L. Gundersen (2008) examines the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines, which are related to the compound . It discusses variations in amino/imino tautomer ratios and identifies them using NMR methods, contributing to the understanding of these compounds in pharmaceutical chemistry (Roggen & Gundersen, 2008).
"Synthesis of 9‐[(2‐chloro‐6‐fluorophenyl) [14C]methyl]‐9H‐purine‐6‐amine (arprinocid) and 9‐[(2,6‐dichlorophenyl) [14C]methyl]‐9H‐purine‐6‐amine" by R. Ellsworth, H. Meriwether, and H. Mertel (1989) explores the synthesis of carbon-14 labeled derivatives of similar purines, important in developing pharmaceutical agents (Ellsworth, Meriwether, & Mertel, 1989).
"Process Development of an N-Benzylated Chloropurine at the Kilogram Scale" by Xiangli Shi et al. (2015) focuses on large-scale preparation of a benzylpurine compound, demonstrating its importance in pharmaceutical manufacturing (Shi et al., 2015).
"Design, Synthesis, and Acetylcholinesterase Inhibition Assay of Novel 9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine Derivatives" by Dongwei Kang et al. (2013) looks at novel derivatives of the compound, evaluating their potential in inhibiting acetylcholinesterase, a target in Alzheimer's disease research (Kang et al., 2013).
"Synthesis of Acyclic Nucleotide Analogues Derived from N3-Substituted Isoguanine" by P. Alexander et al. (2000) discusses the synthesis of derivatives from a similar compound, contributing to the field of antiviral and cytostatic drug development (Alexander et al., 2000).
Mechanism of Action
Properties
IUPAC Name |
N-benzyl-2-chloro-9-propan-2-ylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5/c1-10(2)21-9-18-12-13(19-15(16)20-14(12)21)17-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQQTIIWZCVMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444153 | |
| Record name | N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186692-41-1 | |
| Record name | N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

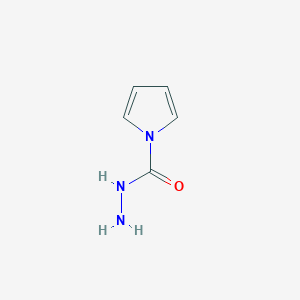
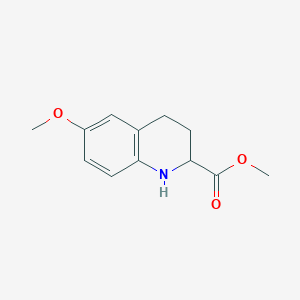
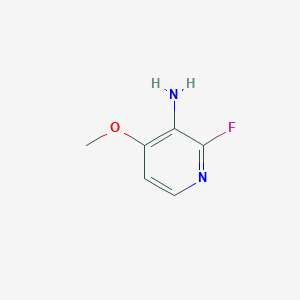

![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)
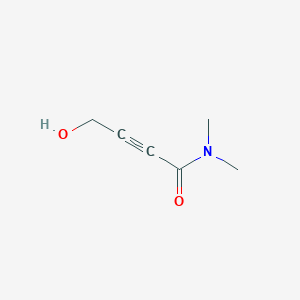
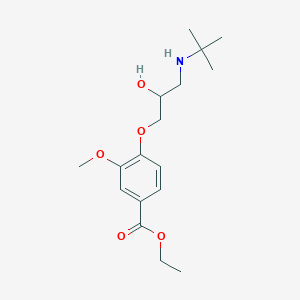
![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)
